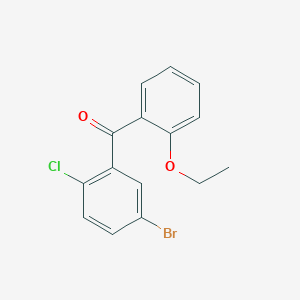

Dapagliflozin-Verunreinigung 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dapagliflozin Impurity 1 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. . Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the final product.

Wissenschaftliche Forschungsanwendungen

Dapagliflozin Impurity 1 is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of dapagliflozin. Its applications include:

Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for impurity profiling.

Toxicology: Studied for its potential toxicological effects to ensure the safety of the final pharmaceutical product.

Pharmaceutical Development: Helps in optimizing the synthesis process of dapagliflozin by identifying and controlling impurity levels

Wirkmechanismus

Target of Action

Dapagliflozin Impurity 1, like Dapagliflozin, primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .

Mode of Action

Dapagliflozin Impurity 1 acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This influences several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

The inhibition of SGLT2 by Dapagliflozin Impurity 1 affects the glucose metabolism pathway, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also influences the production of certain proteins and metabolites .

Pharmacokinetics

Dapagliflozin is rapidly absorbed when orally administered, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution with a mean volume of distribution of 118 L . Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys, transforming into metabolites . The major metabolite is dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .

Result of Action

The action of Dapagliflozin Impurity 1 leads to several molecular and cellular effects. It results in an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained estimated glomerular filtration rate (eGFR) decline, end-stage kidney disease (ESKD), cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease at risk of progression . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes and either multiple cardiovascular risk factors or established cardiovascular disease .

Vorbereitungsmethoden

The preparation of Dapagliflozin Impurity 1 involves several synthetic steps:

Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.

Acylation Reaction: This compound is dissolved in a solvent and reacted with an acylation reagent at temperatures between 20-60°C for 1-8 hours to form an intermediate compound.

Subsequent Reactions: The intermediate is then subjected to further reactions involving methoxymethyl amine hydrochloride and n-butyllithium in various solvents and conditions to finally yield Dapagliflozin Impurity 1.

These steps are designed to be specific, with minimal byproducts, making the process suitable for industrial production due to its high yield and reproducibility .

Analyse Chemischer Reaktionen

Dapagliflozin Impurity 1 undergoes several types of chemical reactions:

Oxidation: It can be oxidized using reagents like manganese dioxide in chloroform.

Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.

Reduction: Reduction reactions can be performed using various reducing agents under controlled conditions.

Common reagents used in these reactions include manganese dioxide, n-butyllithium, and various solvents like chloroform and hexane . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Dapagliflozin Impurity 1 can be compared with other process-related impurities such as:

5-Bromo-2-chlorobenzoic acid: Used as a starting material in the synthesis of dapagliflozin.

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another impurity formed during the synthesis.

These impurities are unique in their chemical structures and formation pathways, and each requires specific analytical methods for detection and quantification. Dapagliflozin Impurity 1 is unique due to its specific formation conditions and the reagents involved in its synthesis .

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJBBCGIIGJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)